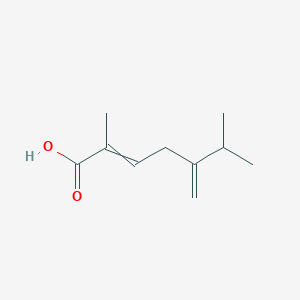![molecular formula C24H27N3O4 B1205986 1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea is a member of quinolines.
Scientific Research Applications
Anticancer Activity
- Some quinoline derivatives, related to the compound , have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).
Synthesis and Characterization
- Studies have focused on the synthesis of quinoline derivatives with various chemical processes, shedding light on their chemical properties and potential applications (M. Tanjung et al., 2017).
Antimicrobial Evaluation
- Research on quinoline derivatives has also included their antimicrobial evaluation. Some compounds showed moderate activities against a wide range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi (Kamal M El-Gamal et al., 2016).
Molecular Imaging Applications
- There have been developments in radiotracers for imaging GABA receptors, utilizing quinoline derivatives. These advancements are significant in the field of positron emission tomography (PET) for neurological studies (Matthew D. Moran et al., 2012).
Supramolecular Chemistry
- Quinoline urea derivatives have been explored for their potential in forming supramolecular gels, particularly in the context of silver(I) complexes. This area of research has implications for material science and nanotechnology (D. Braga et al., 2013).
Novel Fluorophore Development
- A study identified a novel fluorophore derived from quinoline, demonstrating strong fluorescence in a wide pH range, highlighting its potential use in biomedical analysis (Junzo Hirano et al., 2004).
Cytotoxicity Studies
- Quinoline derivatives have been synthesized and evaluated for their cytotoxicity, contributing valuable insights into the development of anticancer agents (H. Bonacorso et al., 2016).
properties
Product Name |
1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea |
|---|---|
Molecular Formula |
C24H27N3O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C24H27N3O4/c1-30-19-12-11-16-13-17(23(28)25-21(16)14-19)15-27(18-7-3-4-8-18)24(29)26-20-9-5-6-10-22(20)31-2/h5-6,9-14,18H,3-4,7-8,15H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
BPETUENXAKWTGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCC3)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



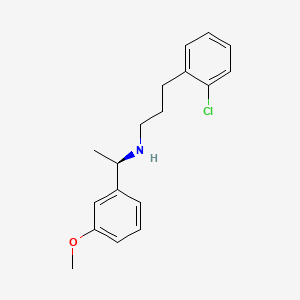
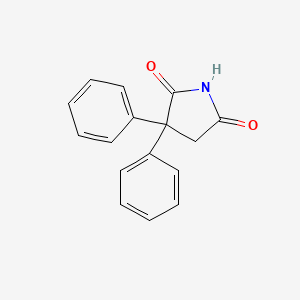

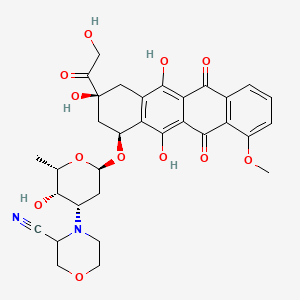
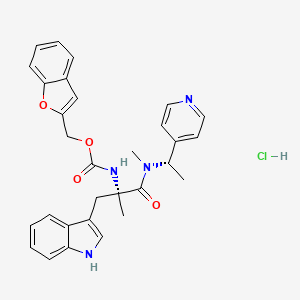
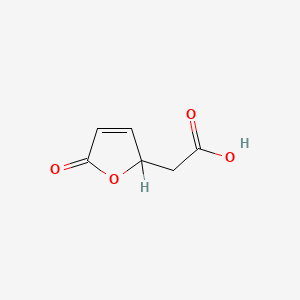
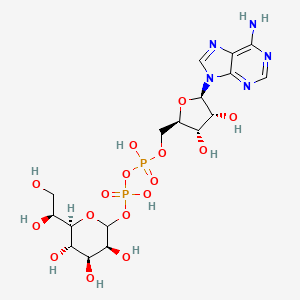
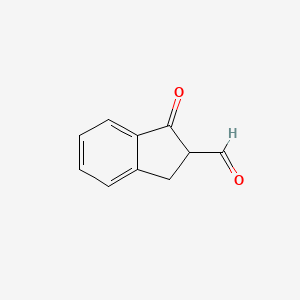
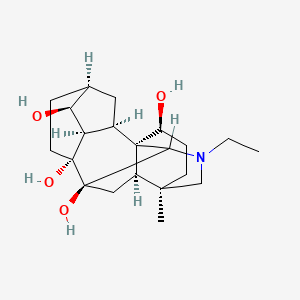
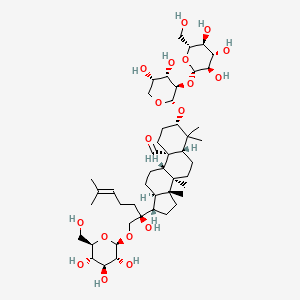
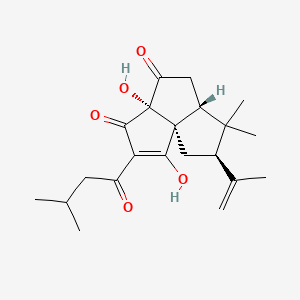
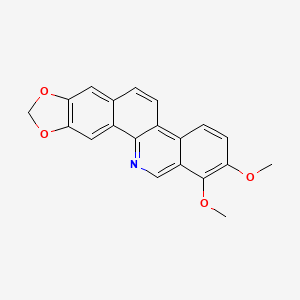
![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)
